molecular formula C14H14N2O3 B5529886 2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5529886
M. Wt: 258.27 g/mol
InChI Key: YXNUZBZHSRAJSF-UHFFFAOYSA-N
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Description

2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a pyrrolidine ring and an isoindole structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of gamma-butyrolactone (GBL) with ammonia or primary amines . This process can be carried out under various conditions, including different temperatures and reaction times, to optimize yield and purity . Another method involves the electrochemical or nascent hydrogen reduction of succinimide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. The use of catalysts and controlled reaction environments can help in achieving higher yields and better quality of the final product.

Mechanism of Action

The mechanism of action of 2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of the pyrrolidine and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-12(15-7-3-4-8-15)9-16-13(18)10-5-1-2-6-11(10)14(16)19/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNUZBZHSRAJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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